Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated imidazopyridine core and an ethyl ester group at position 2. Its synthesis typically involves condensation reactions between aminopyridines and α-halo carbonyl compounds, followed by selective hydrogenation or cyclization steps . This scaffold is a key intermediate in medicinal chemistry, serving as a precursor for hypoxia-inducible factor (HIF) inhibitors, FXa inhibitors, and antikinetoplastid agents .
Properties
IUPAC Name |
ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-7-12-6-4-3-5-9(12)11-8/h3-7,9,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOWYLPAPCUXDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=CC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of ethyl 2-aminopyridine-3-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst, followed by cyclization.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes that ensure high purity and yield. These processes often involve the use of advanced chemical reactors and purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
- Halogenation (e.g., Br, F at positions 6/8) increases molecular weight and electronic density, favoring interactions with hydrophobic enzyme pockets .
- Methyl groups (e.g., 7-CH₃) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .
- Hydroxylation (8-OH) introduces hydrogen-bonding sites, improving solubility and target affinity .
Physicochemical and Crystallographic Insights
- Crystal Packing : Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate forms trimeric units via C–H⋯O/N hydrogen bonds, stabilizing its lattice .
- Solubility : The 1,8a-dihydro core reduces aromaticity, increasing aqueous solubility compared to fully unsaturated analogs (e.g., Ethyl imidazo[1,2-a]pyridine-2-carboxylate) .
Biological Activity
Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate is a compound characterized by its unique bicyclic structure, which includes both nitrogen and carbon atoms. Its molecular formula is C10H12N2O2, with a molecular weight of approximately 192.22 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an ethyl ester functional group that enhances its solubility and reactivity. The imidazo[1,2-a]pyridine core is significant for its biological activity due to the presence of nitrogen atoms that can engage in various biochemical interactions.
Pharmacological Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. This compound has been studied for several pharmacological properties:
- Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. This compound is no exception and has demonstrated activity against various microbial strains.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through various pathways.
- Anti-inflammatory Effects : Research indicates that derivatives of imidazo[1,2-a]pyridine can modulate inflammatory responses, potentially making them useful in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes implicated in inflammation.
- Receptor Modulation : It might interact with various receptors in the body, influencing signaling pathways related to pain and inflammation.
Study on Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in this evaluation and showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Study on Anticancer Properties
In another study featured in Cancer Letters, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Comparative Analysis with Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
